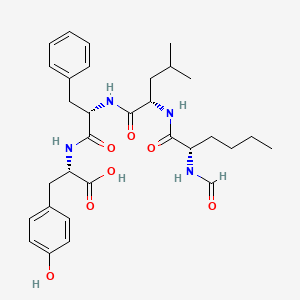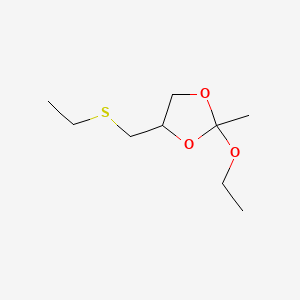
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This compound is characterized by the presence of an ethoxy group, an ethylsulfanylmethyl group, and a methyl group attached to the dioxolane ring
準備方法
The synthesis of 2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-1,3-dioxolane with ethylsulfanyl methyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanylmethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its derivatives are tested for their efficacy and safety in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The molecular pathways involved in its action are studied using techniques such as molecular docking and biochemical assays.
類似化合物との比較
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane can be compared with other similar compounds, such as:
2-Ethoxy-4-methyl-1,3-dioxolane: Lacks the ethylsulfanylmethyl group, resulting in different chemical properties and reactivity.
2-Methyl-4-(ethylsulfanylmethyl)-1,3-dioxolane: Lacks the ethoxy group, leading to variations in its chemical behavior and applications.
2-Ethoxy-4-(methylsulfanylmethyl)-2-methyl-1,3-dioxolane:
特性
分子式 |
C9H18O3S |
|---|---|
分子量 |
206.30 g/mol |
IUPAC名 |
2-ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3S/c1-4-10-9(3)11-6-8(12-9)7-13-5-2/h8H,4-7H2,1-3H3 |
InChIキー |
WPQSLVCKLJORPK-UHFFFAOYSA-N |
正規SMILES |
CCOC1(OCC(O1)CSCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


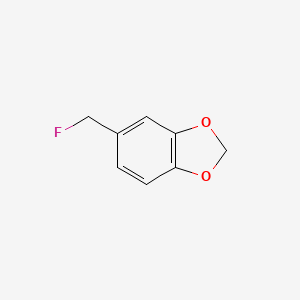
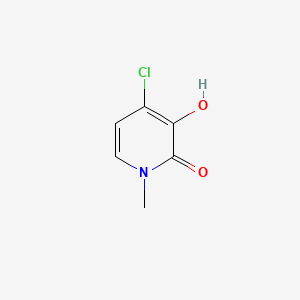
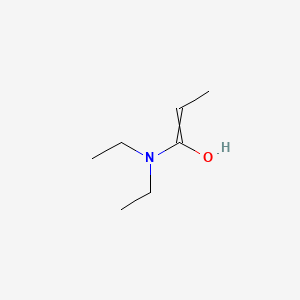

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
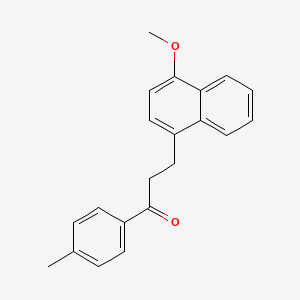

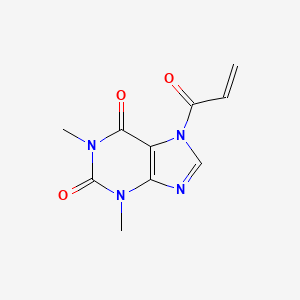
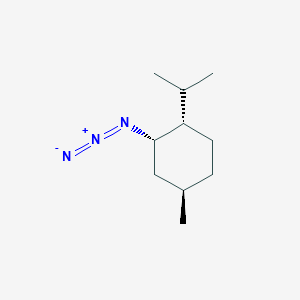
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
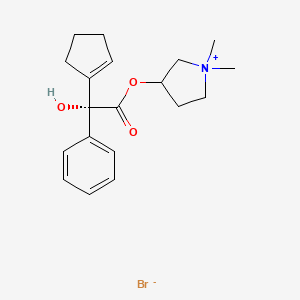
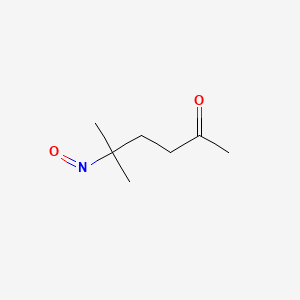
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
